molecular formula C10H7ClN2O3S2 B2722216 5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1255783-99-3

5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2722216
CAS No.: 1255783-99-3
M. Wt: 302.75
InChI Key: GVTMQJWJWJWPSG-UHFFFAOYSA-N
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Description

Structure and Key Features 5-[(2-Chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a 2-thioxo-2,3-dihydropyrimidin-4(1H)-one core substituted with a 2-chlorophenylsulfonyl group at the 5-position. The 2-chlorophenyl substituent contributes steric bulk and may enhance lipophilicity compared to para-substituted analogs.

For example, compounds like 7a–e () were synthesized via chalcone-aminothiouracil cyclization, while 490 () utilized enaminone-thiouracil coupling. The target compound likely requires sulfonylation under conditions similar to those in (e.g., triethylamine in dioxane) to introduce the 2-chlorophenylsulfonyl moiety .

Properties

IUPAC Name

5-(2-chlorophenyl)sulfonyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S2/c11-6-3-1-2-4-7(6)18(15,16)8-5-12-10(17)13-9(8)14/h1-5H,(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTMQJWJWJWPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CNC(=S)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the following steps:

    Formation of the Chlorophenyl Sulfonyl Intermediate: The starting material, 2-chlorobenzenesulfonyl chloride, is reacted with a suitable nucleophile to form the intermediate.

    Cyclization: The intermediate undergoes cyclization with thiourea under basic conditions to form the thioxo-dihydropyrimidinone core.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The thioxo group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that compounds similar to 5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one exhibit significant antimicrobial properties. For instance, derivatives of thiopyrimidine-sulfonamide compounds have been evaluated for their effectiveness against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . These studies suggest that the compound could serve as a basis for developing new antimicrobial agents capable of overcoming antibiotic resistance.

Anticancer Potential

The compound's unique structure allows it to interact with various molecular targets involved in cancer cell proliferation. It has been reported that similar sulfonamide derivatives display cytotoxic effects against several human cancer cell lines, including those from colon and breast cancers . The mechanism often involves the inhibition of key enzymes or pathways that are crucial for tumor growth.

Synthesis Techniques

The synthesis of this compound typically involves multi-step chemical reactions starting from commercially available precursors. A common synthetic route includes:

  • Formation of Sulfonyl Intermediate : Chlorination of a phenyl sulfonyl precursor introduces the chlorine atom at the desired position.
  • Cyclization : The chlorophenyl sulfonyl intermediate is reacted with thiourea derivatives under acidic conditions to form the dihydropyrimidinone core.
  • Characterization : The final product is characterized using spectroscopic methods such as NMR and FT-IR to confirm the presence of functional groups critical for biological activity .

Case Study 1: Antimicrobial Evaluation

A recent study assessed the antimicrobial properties of new thiopyrimidine-sulfonamide compounds against various bacterial strains. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer effects of related compounds derived from the same class. The study demonstrated significant cytotoxicity against multiple cancer cell lines, highlighting the compound's potential as an anticancer agent through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and thioxo groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, emphasizing substituent effects and key properties:

Compound Name / ID Substituents / Modifications Molecular Formula Molecular Weight Melting Point (°C) Key Features / Applications
5-[(2-Chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Target) 5-(2-chlorophenylsulfonyl) C₁₀H₈ClN₂O₃S₂ 314.77* Not reported High electron-withdrawing sulfonyl group; potential antitumor activity inferred from analogs
7c () 5-(4-Chlorophenyl), morpholino(2-phenylhydrazono)methyl C₂₃H₂₀ClN₅O₂S 473.95 Not reported Antitumor activity via molecular docking; morpholine enhances solubility
1b () 6-(p-Tolylamino) C₁₁H₁₁N₃OS 249.29 256.6–257.1 High yield (91.8%); amino group stabilizes H-bonding
89665-72-5 () 5-[(2-Ethylphenyl)aminomethyl] C₁₃H₁₅N₃OS 261.34 Not reported Ethylphenyl group increases lipophilicity
5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one () Acetyl, 2-chlorophenyl, methyl C₁₃H₁₃ClN₂O₂ 276.71 Not reported Structural similarity (2-chlorophenyl); acetyl may modulate metabolic stability
108c () Cyclopentyl-dioxolane, hydroxymethyl C₁₃H₁₇N₃O₅S 339.35 246–247 (dec.) Cyclic ethers improve membrane permeability; antitumor potential

*Calculated using atomic masses.

Key Comparative Insights

Substituent Effects on Reactivity and Solubility The 2-chlorophenylsulfonyl group in the target compound contrasts with the 4-chlorophenyl group in 7c (). Sulfonyl groups (as in the target) exhibit stronger electron-withdrawing effects than morpholine (e.g., 7c) or amino groups (e.g., 1b), which may alter binding affinities in biological targets .

Synthetic Methodologies Compounds like 7a–e () and 490 () were synthesized via cyclocondensation of chalcones or enaminones with thiouracil derivatives. The target compound likely requires post-synthetic sulfonylation, a step that may involve harsher conditions (e.g., reflux with sulfonyl chlorides) compared to morpholine or amino substitutions .

Biological Activity While antitumor data for the target compound are absent, analogs like 7c and 108c demonstrated activity in molecular docking and cytotoxicity assays, suggesting the sulfonyl derivative may share similar mechanisms . The ribofuranosyl derivative () highlights the core’s versatility in nucleoside-based drug design, though its pharmacokinetic profile differs significantly from sulfonyl-containing analogs .

Physical Properties

  • Melting points for sulfonyl derivatives are unreported, but 1b () and 108c () show high melting points (>250°C), likely due to H-bonding and crystallinity. The target compound’s sulfonyl group may further elevate its melting point .

Research Findings and Implications

  • Electronic Effects: The sulfonyl group’s electron-withdrawing nature may enhance the electrophilicity of the pyrimidinone ring, facilitating nucleophilic attacks in synthesis or target binding .
  • Steric Considerations : Ortho-substitution on the phenyl ring (vs. para in 7c ) could hinder interactions with flat binding pockets, as seen in kinase inhibitors .
  • Synthetic Challenges : Introducing sulfonyl groups often requires careful optimization to avoid side reactions, contrasting with simpler substitutions (e.g., morpholine in 7c ) .

Biological Activity

5-[(2-Chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of thioxopyrimidines, characterized by a pyrimidine ring substituted with a sulfonyl group and a thioxo moiety. Its chemical structure is depicted as follows:

C12H10ClN3O2S\text{C}_{12}\text{H}_{10}\text{ClN}_3\text{O}_2\text{S}

Research indicates that compounds with similar structures exhibit various biological activities, primarily through the inhibition of key enzymes and pathways. The following mechanisms have been identified for related thioxopyrimidine derivatives:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for nucleotide synthesis, and its inhibition can lead to antimicrobial and anticancer effects .
  • Antiparasitic Activity : Some derivatives have shown potent activity against malaria parasites by interfering with their metabolic pathways .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains. In vitro studies suggest moderate to strong activity against Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Zone of Inhibition (mm) Reference
Staphylococcus aureus26
Bacillus subtilis25
Escherichia coli23

These findings indicate that the compound could be a candidate for further development as an antibacterial agent.

Anticancer Activity

In studies focusing on cancer cell lines, derivatives of thioxopyrimidines have shown significant cytotoxic effects. The compound's mechanism may involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways.

Cell Line IC50 (µM) Reference
A-549 (Lung carcinoma)12
MCF-7 (Breast carcinoma)10

This data supports the potential use of the compound in cancer therapy.

Case Studies

  • Antimalarial Activity : A study evaluated the antiparasitic effects of similar thioxopyrimidine compounds against Plasmodium falciparum. Compounds were found to inhibit parasite growth with IC50 values in the low nanomolar range, suggesting high potency .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the sulfonyl group and evaluating its impact on biological activity. Changes in substituents led to variations in potency against bacterial strains and cancer cells, emphasizing the importance of structural optimization .

Q & A

Q. Table 1: Synthetic Methods and Yields

StepReagents/ConditionsYieldReference
Intermediate SynthesisNaOEt, EtOH, 100°C, 16h40%
CyclizationThiourea, Na, EtOH, refluxN/A
SulfonylationPhenyl thionochloroformate, TEA, MeOHN/A

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Characterization relies on:

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ7.5–8.0 ppm) and carbonyl/thioxo groups (δ160–185 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+1]+ at m/z 297.4) and purity .
  • IR Spectroscopy : Detects C=S (∼1200 cm⁻¹) and S=O (∼1350 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility in alkylation reactions .
  • Catalyst Use : Sodium ethoxide or potassium carbonate enhances cyclization efficiency .
  • Temperature Control : Reflux (∼100°C) ensures complete cyclization without decomposition .
  • Purification : Silica-gel chromatography (1–3% MeOH in CH₂Cl₂) removes byproducts .

Advanced: What strategies are employed to elucidate structure-activity relationships (SAR)?

SAR studies focus on:

  • Substituent Variation : Modifying the sulfonyl or thioxo groups alters bioactivity. For example, 2-chlorophenyl enhances enzyme inhibition compared to dimethoxyphenyl derivatives .
  • Biological Assays : Testing analogs against targets like DNA ligase IV or kinases quantifies potency (e.g., IC₅₀ values) .
  • Molecular Docking : Predicts binding interactions with active sites (e.g., sulfonyl group hydrogen-bonding with kinases) .

Q. Table 2: Impact of Substituents on Activity

SubstituentBiological EffectReference
2-ChlorophenylEnhanced enzyme inhibition
3,5-DimethoxyphenylImproved solubility

Advanced: How do structural modifications influence pharmacokinetic properties?

  • Solubility : Hydrophilic groups (e.g., –OH, –COOH) increase aqueous solubility, critical for bioavailability .
  • Metabolic Stability : Electron-withdrawing groups (e.g., –Cl) reduce oxidative metabolism .
  • Target Affinity : Bulky substituents (e.g., benzyl) may sterically hinder target binding .

Advanced: What methodologies identify molecular targets of this compound?

  • Enzyme Inhibition Assays : Measure activity reduction in targets like DNA ligase IV or kinases .
  • Cellular Activity Profiling : Assess effects in cancer cell lines (e.g., colon cancer HT-29) to infer targets .
  • Competitive Binding Studies : Use radiolabeled probes to quantify displacement in vitro .

Basic: What key functional groups govern its reactivity?

  • Thioxo Group (C=S) : Participates in nucleophilic substitutions and hydrogen bonding .
  • Sulfonyl Group (SO₂) : Enhances electrophilicity and stabilizes transition states in reactions .
  • Pyrimidinone Core : Acts as a hydrogen-bond acceptor, critical for target interactions .

Advanced: How to resolve contradictions in biological activity data?

  • Dose-Response Curves : Establish concentration-dependent effects to rule out off-target activity .
  • Comparative Studies : Test analogs under identical conditions to isolate substituent effects .
  • Orthogonal Assays : Validate findings using both enzymatic and cellular models .

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